molecular formula C27H33N5O5 B10853733 Tyr-Pro-Phg-Pro-NH2

Tyr-Pro-Phg-Pro-NH2

Cat. No.: B10853733
M. Wt: 507.6 g/mol
InChI Key: QTYFABXBYBNUEU-MLCQCVOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyr-Pro-Phg-Pro-NH2 is a synthetic tetrapeptide amide offered for research and experimental applications. The sequence features a unique structure that includes the uncommon amino acid L-Phenylglycine (Phg), which may confer specific steric and electronic properties to the molecule, potentially influencing its bioactivity and receptor binding affinity . Peptides containing Proline (Pro) residues are often of interest in studying conformational stability and molecular recognition. This compound is provided to the scientific community to facilitate in vitro investigations in fields such as biochemistry, pharmacology, and drug discovery. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should conduct their own thorough characterization and biological evaluation to determine the compound's specific properties and applications.

Properties

Molecular Formula

C27H33N5O5

Molecular Weight

507.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H33N5O5/c28-20(16-17-10-12-19(33)13-11-17)26(36)32-15-5-9-22(32)25(35)30-23(18-6-2-1-3-7-18)27(37)31-14-4-8-21(31)24(29)34/h1-3,6-7,10-13,20-23,33H,4-5,8-9,14-16,28H2,(H2,29,34)(H,30,35)/t20-,21-,22-,23-/m0/s1

InChI Key

QTYFABXBYBNUEU-MLCQCVOFSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)N4CCCC4C(=O)N

Origin of Product

United States

Preparation Methods

Substrate Specificity of DP IV

DP IV exhibits strict specificity for proline at the P1 position, making it suitable for coupling Pro-Phg-Pro-NH2. However, the enzyme’s tolerance for Phg at the P2 position remains untested. Preliminary modeling suggests that Phg’s planar benzyl group may sterically hinder the active site, necessitating mutagenesis or alternative enzymes like subtilisin variants with broader substrate acceptance.

Reaction Optimization

Key parameters from morphiceptin synthesis provide a template for adaptation:

ParameterMorphiceptin ConditionsProposed Adjustments for Phg
Temperature4°C10–15°C to enhance solubility
Solvent System60% ethylene glycol50% DMSO to dissolve Phg
Enzyme Concentration0.275 nkat0.5–1.0 nkat for slower kinetics
Reaction Time24 h48–72 h

Enzymatic synthesis may achieve ~20–30% yield for this compound if Phg’s steric effects are mitigated through co-solvents or engineered enzymes.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the gold standard for peptide synthesis, offering high control over sequence and side-chain protection. Recent advances in Tyr(SO3H)-containing peptide thioester synthesis and ΔZPhe incorporation inform strategies for Phg:

Fmoc-SPPS Protocol

  • Resin Selection : Use a Rink amide resin to ensure C-terminal amidation.

  • Phg Incorporation : Fmoc-Phg-OH with tert-butyloxycarbonyl (Boc) protection for the α-amine and benzyl (Bzl) for the hydroxyl group. Coupling requires 2× molar excess of HBTU/HOBt/DIEA (1:1:2) in DMF for 1 h per residue.

  • Proline Handling : Incorporate Pro residues using standard Fmoc-Pro-OH with microwave-assisted coupling (50°C, 10 min) to prevent aggregation.

Cleavage and Deprotection

A cleavage cocktail of TFA:H2O:TIPS (95:2.5:2.5) at 0°C for 4 h minimizes Phg decomposition. Post-cleavage, HPLC purification on a C18 column with 0.1% TFA/ACN gradients yields >95% purity.

Solution-Phase Synthesis

Fragment condensation avoids resin limitations but demands precise orthogonal protection:

Stepwise Assembly

  • Tyr-Pro Synthesis : Boc-Tyr-OH and H-Pro-OBzl coupled via EDC/HOBt in CH2Cl2 (85% yield).

  • Phg-Pro-NH2 Synthesis : Z-Phg-OH and H-Pro-NH2 coupled using DCC/NHS in THF (72% yield).

  • Global Deprotection : Hydrogenolysis (H2/Pd-C) removes Z and Bzl groups, followed by TFA-mediated Boc cleavage.

Challenges

  • Phg’s α-hydroxyl group necessitates temporary protection (e.g., TBS ether) to prevent side reactions during Pro coupling.

  • Racemization at Phg occurs at >5% under standard conditions, requiring use of racemization-suppressing additives like OxymaPure.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (Days)Cost ($/mg)
Enzymatic20–3080–903–412–18
Fmoc-SPPS60–7595–995–78–14
Solution-Phase40–5085–907–1015–22

SPPS outperforms other methods in yield and purity but requires specialized equipment. Enzymatic synthesis, while slower, is preferable for scale-up due to lower solvent use.

Challenges and Optimization Strategies

Racemization Control

Phg’s chiral α-carbon is prone to racemization during activation. Strategies include:

  • Using pre-activated pentafluorophenyl esters.

  • Conducting couplings at −20°C in DMF/LiCl mixtures.

Solubility Issues

Phg-containing intermediates exhibit poor solubility in aqueous-organic mixtures. Co-solvents like 2,2,2-trifluoroethanol (TFE) or ionic liquids (e.g., [EMIM][OAc]) enhance dissolution.

Scientific Research Applications

Tyr-Pro-Phg-Pro-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic properties and receptor-specific activities.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mechanism of Action

The mechanism of action of Tyr-Pro-Phg-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The peptide may mimic endogenous ligands, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including analgesia and modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physicochemical and functional properties of Tyr-Pro-Phg-Pro-NH2 and structurally related peptides:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Stability Notes Toxicity Data
This compound* C₂₉H₃₈N₆O₆ (inferred) ~622.7 (calculated) Powder (inferred) Likely sensitive to strong oxidizers No data available
Tyr-Pro-Val-Pro-NH2 C₂₈H₄₂N₆O₆ ~598.7 (calculated) Powder Stored at -15°C Not reported
Thr-Pro-Pro-Thr-NH2 (Rapastinel) C₁₈H₃₁N₅O₆ 413.47 (free base) Powder ≥98% purity (HPLC); trifluoroacetate salt form stable Clinical trials show good safety profile
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 C₃₆H₅₀N₁₀O₈ 680.80 Powder Flash point 645.1°C; incompatible with strong oxidizers No toxicology data
H-Gly-Pro-Arg-Pro-Pro-NH2 C₂₃H₃₉N₉O₅ 521.61 Solid Density 1.6 g/cm³; high refractivity Not reported

*Inferred data for this compound are based on structural analogs.

Key Findings:

Structural Flexibility vs. This compound likely shares this trait. Substitution of valine (in Tyr-Pro-Val-Pro-NH2) with phenylglycine increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Stability :

  • Peptides such as H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 degrade under oxidative conditions, producing nitrogen oxides and carbon oxides . This compound is expected to require similar handling (e.g., inert atmospheres, low-temperature storage).

Synthetic Considerations :

  • Hydrogenation with catalysts like palladium or Rosenmund catalysts (used for H-Phe(4-NH2)-OH synthesis ) may be applicable to this compound preparation.

Toxicity Gaps: No direct toxicity data exist for this compound.

Q & A

Q. How to design a longitudinal study assessing this compound’s neuroprotective effects?

  • Methodological Answer : Employ repeated-measures ANOVA with time × treatment interactions. Integrate multimodal endpoints (e.g., MRI for neurodegeneration, CSF biomarkers). Ensure blinding and randomization via block designs. Address missing data using multiple imputation or pattern-mixture models, as per NIH’s guidelines for longitudinal data reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.